N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride
Description
N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic small molecule characterized by a fused thiazolo-pyridine core substituted with a methyl group at the 5-position and a 4-(piperidin-1-ylsulfonyl)benzamide moiety. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2.ClH/c1-22-12-9-16-17(13-22)27-19(20-16)21-18(24)14-5-7-15(8-6-14)28(25,26)23-10-3-2-4-11-23;/h5-8H,2-4,9-13H2,1H3,(H,20,21,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUPHWSDDNCMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a complex synthetic compound with potential therapeutic applications. Its biological activity is of significant interest due to its structural features that suggest possible interactions with various biological targets. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C17H24ClN3O2S and a molecular weight of 367.91 g/mol. Its structure includes a thiazolo-pyridine moiety coupled with a piperidine sulfonamide group, which may contribute to its pharmacological properties.
Research indicates that compounds similar to this compound often exhibit inhibitory activity against specific enzymes and pathways involved in cell proliferation and survival. For instance:
- PI3K/Akt Pathway Inhibition : Compounds with similar structures have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell growth and survival. Inhibition of this pathway can lead to reduced proliferation of cancer cells and induce apoptosis .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds. The following table summarizes key findings from relevant research:
| Study | Compound | Target | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|---|---|
| 1 | Compound 13k | PI3Kα | 1.94 | HCC827 | Significant inhibition of cell growth |
| 2 | N-(5-methyl...) | Unknown | Not specified | Various cancer lines | Induced G2/M phase arrest |
Case Studies
- Cancer Cell Lines : In vitro studies on human cancer cell lines such as HCC827 (lung cancer) and MCF-7 (breast cancer) demonstrated that similar compounds could significantly inhibit cell proliferation and induce apoptosis through the modulation of the PI3K/Akt pathway .
- Mechanistic Insights : A study indicated that treatment with related compounds resulted in a notable decrease in cyclin B1 and CDK1 levels, suggesting that these compounds effectively block the cell cycle at the G2/M phase .
Toxicity and Safety Profile
Preliminary assessments indicate that compounds within this chemical class may exhibit toxicity at higher concentrations. For example, acute toxicity studies suggest harmful effects if ingested or upon skin contact . Therefore, careful handling and further toxicological evaluations are warranted.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds derived from thiazolo[5,4-c]pyridine structures exhibit promising anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. The specific interactions of these compounds with cancer cell lines are under investigation to determine their efficacy and mechanism of action.
Antimicrobial Properties
Compounds similar to N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride have demonstrated antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The structure's ability to interact with bacterial cell membranes may contribute to its effectiveness as an antimicrobial agent .
Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and bacterial metabolism. The insights gained from these studies are crucial for the rational design of more potent derivatives .
In Silico Studies
In silico approaches have been used to predict the pharmacokinetic properties of this compound. These studies assess its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles, providing valuable information for further development as a therapeutic agent .
Synthetic Pathways
The synthesis of this compound typically involves several steps that include the formation of the thiazole ring and subsequent modifications to introduce piperidine and sulfonyl groups. Recent advancements in synthetic methodologies have improved yields and reduced the environmental impact of these processes .
Functionalization for Enhanced Activity
Functionalization strategies are being explored to enhance the biological activity of this compound. Modifications at various positions on the thiazole and piperidine rings can lead to improved efficacy against specific targets .
Case Studies
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 5-methyl group in the target compound balances steric bulk and metabolic stability compared to bulkier benzyl () or ethyl () substituents.
Pharmacological Comparisons
Factor Xa Inhibitors (Edoxaban and Analogs)
Edoxaban (DU-176b), a direct factor Xa inhibitor, shares the thiazolo-pyridine core but differs in substituents:
- Edoxaban : Features a chloropyridinyl group and dimethylcarbamoyl substitution, enhancing factor Xa binding (Ki = 0.56 nM) .
- Target Compound : The piperidinylsulfonyl group may modulate selectivity for factor Xa versus other serine proteases (e.g., thrombin), though specific activity data are unavailable.
Isotope-Substituted Analogs
Isotope-labeled derivatives (e.g., deuterated or ¹³C-substituted) of similar compounds are used in pharmacokinetic studies to track metabolic pathways. For example, N-(5-chloropyridin-2-yl)-N′-[...]-ethanediamide () employs isotopic substitution to study absorption and excretion without altering pharmacological activity .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride?
- Methodology : Synthesis typically involves multi-step organic reactions starting with the condensation of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid derivatives with sulfonylated benzamide intermediates. Key steps include:
- Amide coupling : Use of coupling agents (e.g., EDC/HOBt) under reflux in solvents like dichloromethane or acetonitrile.
- Purification : Column chromatography (silica gel) or recrystallization to isolate the hydrochloride salt .
- Critical parameters : Temperature control (e.g., 0–5°C during acid activation) and inert atmospheres (N₂) to prevent side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify thiazolo-pyridine and benzamide moieties.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Purity assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity .
Q. What is the primary biological target of this compound?
- The compound acts as a potent inhibitor of activated coagulation factor X (FXa) , with IC₅₀ values in low micromolar ranges. Its thiazolo-pyridine core binds the S4 subsite of FXa, while the sulfonylbenzamide group interacts with the active site .
Advanced Research Questions
Q. How should researchers design experiments to optimize synthesis yield and purity?
- Experimental design :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency.
- Catalyst optimization : Evaluate palladium or copper catalysts for Suzuki-Miyaura couplings of substituted benzamides.
- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent, and catalyst loading .
- Contradictions : Some protocols report lower yields in acetonitrile vs. dichloromethane due to competing hydrolysis; this necessitates pH monitoring (pH 7–8) .
Q. How does X-ray crystallography elucidate the binding mode of this compound to FXa?
- Methodology : Co-crystallization of the compound with FXa reveals:
- S4 subsite interaction : The 5-methyl-thiazolo-pyridine group occupies the hydrophobic S4 pocket via van der Waals contacts.
- Sulfonylbenzamide anchoring : The piperidinylsulfonyl group forms hydrogen bonds with Gly218 and water-mediated interactions with Gln192 .
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?
- Core modifications :
- Thiazolo-pyridine substitutions : Introducing electron-withdrawing groups (e.g., Cl) at position 6 enhances FXa affinity.
- Benzamide variations : Larger sulfonyl groups (e.g., isopropyl) improve selectivity over thrombin .
- Biological assays :
- In vitro FXa inhibition : Chromogenic assays using purified FXa and synthetic substrates (e.g., S-2765).
- Prothrombin time (PT) assays : To correlate enzymatic inhibition with anticoagulant activity in plasma .
Q. How should researchers assess the compound’s stability and solubility for preclinical studies?
- Stability protocols :
- Forced degradation : Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions; monitor via HPLC.
- Thermal stability : Accelerated stability studies at 40°C/75% RH for 4 weeks .
Q. How can discrepancies in reported FXa inhibition data (e.g., IC₅₀ variability) be addressed?
- Potential causes :
- Assay variability : Differences in substrate concentration (e.g., S-2765 at 0.5 vs. 1.0 mM) or enzyme batches.
- Buffer conditions : Ionic strength (e.g., 150 mM NaCl) impacts compound-enzyme binding kinetics .
- Resolution :
- Standardized protocols : Adopt ISTH guidelines for FXa assays.
- Control compounds : Include rivaroxaban or edoxaban as reference inhibitors to normalize data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
